Cas no 86293-41-6 (6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,10-hydroxy-)

6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,10-hydroxy- structure
86293-41-6 structure
Product Name:6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,10-hydroxy-
Numero CAS:86293-41-6
MF:C14H8N2O2
MW:236.225522994995
CID:732777
PubChem ID:158929
Update Time:2024-12-09

6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,10-hydroxy- Proprietà chimiche e fisiche

Nomi e identificatori

    • 6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,10-hydroxy-
    • 10-Hydroxycanthin-6-one
    • CHEBI:66064
    • Aervine
    • Ervine
    • NSC 341583
    • 10-Hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one (ACI)
    • 12-hydroxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one
    • NSC341583
    • 86293-41-6
    • FS-8131
    • CANTHIN-6-ONE, HYDROXY-K-215 B815099
    • 12-hydroxy-1,6-diazatetracyclo[7.6.1.0?,??.0??,??]hexadeca-3,5,7,9(16),10(15),11,13-heptaen-2-one
    • 10-Hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one
    • 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 10-hydroxy-
    • CHEMBL454311
    • NSC-341583
    • DTXSID40235475
    • AKOS040760903
    • Q27134576
    • 6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 10-hydroxy-
    • DS-009067
    • Inchi: 1S/C14H8N2O2/c17-8-1-3-12-10(7-8)9-5-6-15-11-2-4-13(18)16(12)14(9)11/h1-7,17H
    • Chiave InChI: FZLISVGXWLVEPB-UHFFFAOYSA-N
    • Sorrisi: O=C1N2C3C(C4C2=CC=C(O)C=4)=CC=NC=3C=C1

Proprietà calcolate

  • Massa esatta: 236.058578
  • Massa monoisotopica: 236.058578
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 0
  • Complessità: 409
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 55.1
  • XLogP3: 2.1

Proprietà sperimentali

  • Colore/forma: Yellow powder
  • Densità: 1.53±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di ebollizione: 410.1°Cat760mmHg
  • Punto di infiammabilità: 201.8°C
  • Indice di rifrazione: 1.795
  • Solubilità: Molto leggermente solubile (0,61 g/l) (25°C),

6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,10-hydroxy- Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H74850-5mg
10-hydroxycanthin-6-one
86293-41-6 ,HPLC≥98%
5mg
¥2748.0 2023-09-07
TargetMol Chemicals
TN2567-5 mg
10-Hydroxycanthin-6-one
86293-41-6 98%
5mg
¥ 3,800 2023-07-11
TargetMol Chemicals
TN2567-1 mL * 10 mM (in DMSO)
10-Hydroxycanthin-6-one
86293-41-6 98%
1 mL * 10 mM (in DMSO)
¥ 3,900 2023-07-11
TargetMol Chemicals
TN2567-5mg
10-Hydroxycanthin-6-one
86293-41-6
5mg
¥ 3800 2024-07-20
TargetMol Chemicals
TN2567-1 ml * 10 mm
10-Hydroxycanthin-6-one
86293-41-6
1 ml * 10 mm
¥ 3900 2024-07-20

6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,10-hydroxy- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Palladium Solvents: Xylene ;  4 d, reflux
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; overnight, rt
2.2 Reagents: Water ;  cooled
Riferimento
Design and synthesis of C10 modified and ring-truncated canthin-6-one analogues as effective membrane-active antibacterial agents
Dai, Jiangkun; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(18), 3123-3128

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ,  1,4-Dioxane ;  48 h, 180 °C
2.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ,  Toluene ;  4 h, 80 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8.5
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Xylene ;  4 d, reflux
4.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; overnight, rt
4.2 Solvents: Water ;  0 °C
Riferimento
Synthesis and evaluation of ester derivatives of 10-hydroxycanthin-6-one as potential antimicrobial agents
Zhao, Fei; et al, Molecules, 2016, 21(3), 90/1-90/14

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Methanol ;  36 h, rt
1.2 Reagents: Sodium borohydride ;  1 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ,  1,4-Dioxane ;  48 h, 180 °C
3.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ,  Toluene ;  4 h, 80 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8.5
4.1 Catalysts: Palladium Solvents: Xylene ;  4 d, reflux
5.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; overnight, rt
5.2 Reagents: Water ;  cooled
Riferimento
Design and synthesis of C10 modified and ring-truncated canthin-6-one analogues as effective membrane-active antibacterial agents
Dai, Jiangkun; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(18), 3123-3128

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; overnight, rt
1.2 Reagents: Water ;  cooled
Riferimento
Design and synthesis of C10 modified and ring-truncated canthin-6-one analogues as effective membrane-active antibacterial agents
Dai, Jiangkun; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(18), 3123-3128

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; overnight, rt
1.2 Solvents: Water ;  0 °C
Riferimento
Synthesis and evaluation of ester derivatives of 10-hydroxycanthin-6-one as potential antimicrobial agents
Zhao, Fei; et al, Molecules, 2016, 21(3), 90/1-90/14

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Xylene ;  4 d, reflux
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; overnight, rt
2.2 Solvents: Water ;  0 °C
Riferimento
Synthesis and evaluation of ester derivatives of 10-hydroxycanthin-6-one as potential antimicrobial agents
Zhao, Fei; et al, Molecules, 2016, 21(3), 90/1-90/14

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ,  Toluene ;  4 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8.5
2.1 Catalysts: Palladium Solvents: Xylene ;  4 d, reflux
3.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; overnight, rt
3.2 Reagents: Water ;  cooled
Riferimento
Design and synthesis of C10 modified and ring-truncated canthin-6-one analogues as effective membrane-active antibacterial agents
Dai, Jiangkun; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(18), 3123-3128

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ,  Toluene ;  4 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8.5
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Xylene ;  4 d, reflux
3.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; overnight, rt
3.2 Solvents: Water ;  0 °C
Riferimento
Synthesis and evaluation of ester derivatives of 10-hydroxycanthin-6-one as potential antimicrobial agents
Zhao, Fei; et al, Molecules, 2016, 21(3), 90/1-90/14

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ,  1,4-Dioxane ;  48 h, 180 °C
2.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ,  Toluene ;  4 h, 80 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8.5
3.1 Catalysts: Palladium Solvents: Xylene ;  4 d, reflux
4.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; overnight, rt
4.2 Reagents: Water ;  cooled
Riferimento
Design and synthesis of C10 modified and ring-truncated canthin-6-one analogues as effective membrane-active antibacterial agents
Dai, Jiangkun; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(18), 3123-3128

Metodo di produzione 10

Condizioni di reazione
1.1 Solvents: Methanol ;  36 h, rt
1.2 Reagents: Sodium borohydride ;  1 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ,  1,4-Dioxane ;  48 h, 180 °C
3.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ,  Toluene ;  4 h, 80 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8.5
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Xylene ;  4 d, reflux
5.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; overnight, rt
5.2 Solvents: Water ;  0 °C
Riferimento
Synthesis and evaluation of ester derivatives of 10-hydroxycanthin-6-one as potential antimicrobial agents
Zhao, Fei; et al, Molecules, 2016, 21(3), 90/1-90/14

6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,10-hydroxy- Raw materials

6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,10-hydroxy- Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.